molecular formula C10H15NO2S B1525884 1-(4-Methylbenzenesulfonyl)propan-2-amine CAS No. 1334147-05-5

1-(4-Methylbenzenesulfonyl)propan-2-amine

Cat. No.: B1525884
CAS No.: 1334147-05-5
M. Wt: 213.3 g/mol
InChI Key: QOXXAOXFOLCNBY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)propan-2-amine is an organic compound characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a propan-2-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzenesulfonyl)propan-2-amine can be synthesized through several methods, including:

  • Nucleophilic Substitution Reaction: Starting with 4-methylbenzenesulfonyl chloride and reacting it with propan-2-amine under basic conditions.

  • Reductive Amination: Reacting 4-methylbenzenesulfonyl chloride with propan-2-one followed by reductive amination using reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzenesulfonyl)propan-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.

  • Reduction: Reduction reactions can reduce the sulfonyl group to a sulfide.

  • Substitution: Substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Using nucleophiles like sodium azide or halides under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Amides, nitro compounds.

  • Reduction: Sulfides.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)propan-2-amine is utilized in several scientific research fields:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studying enzyme inhibition and protein interactions.

  • Medicine: Investigating potential therapeutic applications, including drug design and development.

  • Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The amine group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: Involvement in metabolic pathways and signaling cascades, affecting cellular functions.

Comparison with Similar Compounds

1-(4-Methylbenzenesulfonyl)propan-2-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 4-Methylbenzenesulfonyl chloride, 4-methylbenzenesulfonyl fluoride, 4-methylbenzenesulfonic acid.

  • Uniqueness: The presence of the amine group in this compound provides distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXAOXFOLCNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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